2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
2-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a fused pyrazole-pyrimidine core. Key structural attributes include:
- Methyl group at position 2, influencing steric and electronic properties.
- Carboxylic acid at position 6, contributing to solubility and biological interactions.
Its synthesis typically involves hydrolysis of ester precursors (e.g., ethyl or methyl esters) under basic conditions .
Properties
IUPAC Name |
2-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-4-2-6-9-7(12)5(8(13)14)3-11(6)10-4/h2-3H,1H3,(H,9,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKJPXDXWVKVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C(=O)NC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
739365-02-7 | |
| Record name | 2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Preparation of Intermediate
- Starting materials: 3,3-dialkoxypropionate (alkyl = methyl or ethyl) and formate (methyl formate or ethyl formate).
- Conditions: Reaction under alkaline environment using bases such as sodium hydride, sodium methoxide, or potassium tert-butoxide.
- Outcome: Formation of an intermediate compound through nucleophilic substitution with the formate.
Step 2: Cyclization to Form Carboxylic Ester
- Reactants: The intermediate from Step 1 and 3-methyl-5-aminopyrazole.
- Conditions: Acidic medium, preferably acetic acid, with toluene as solvent.
- Temperature and time: 0–45 °C, 12–48 hours.
- Reaction: Ring closure occurs to yield 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic ester.
Step 3: Hydrolysis to Carboxylic Acid
- Reactants: The ester from Step 2.
- Conditions: Alkaline hydrolysis using sodium hydroxide or potassium hydroxide in aqueous or alcoholic solvents (methanol or ethanol).
- Temperature and time: 0–35 °C, 2–4 hours.
- Workup: Acidification with citric acid followed by crystallization to obtain the pure acid.
Representative Experimental Data
Mechanistic and Process Insights
- The initial alkali-promoted reaction generates a reactive intermediate that facilitates subsequent ring closure.
- Acidic cyclization in toluene with acetic acid ensures selective formation of the pyrazolo[1,5-a]pyrimidine ring system.
- The hydrolysis step efficiently converts esters to the corresponding carboxylic acid with high yield and purity.
- The process is amenable to scale-up due to mild reaction conditions and straightforward purification by crystallization.
Alternative Synthetic Approaches and Related Chemistry
While the above method is the most direct and industrially applicable, related pyrazolo[1,5-a]pyrimidine derivatives have been synthesized via other routes involving:
- Heating 3-aminopyrazole with ethyl 3-ethoxyacrylate in DMF with cesium carbonate to form pyrazolo[1,5-a]pyrimidin-5-one intermediates, followed by chlorination and further functionalization.
- Multi-step nucleophilic aromatic substitution and protection-deprotection strategies for functionalized derivatives, though these are more complex and less directly focused on the target acid.
These alternative methods provide insights into the versatility of the pyrazolo[1,5-a]pyrimidine scaffold but are less efficient for direct synthesis of 2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Conditions | Alternatives |
|---|---|---|
| Alkyl group in dialkoxypropionate | Methyl or ethyl | Propyl, butyl (less common) |
| Base for intermediate formation | Sodium hydride, sodium methoxide, potassium tert-butoxide | Other strong bases |
| Acid for cyclization | Acetic acid | Other organic acids |
| Solvent for cyclization | Toluene | Other aprotic solvents |
| Hydrolysis solvent | Methanol, ethanol | Water-alcohol mixtures |
| Hydrolysis base | Sodium hydroxide, potassium hydroxide | Other alkalis |
| Temperature range | 0–45 °C (cyclization), 0–35 °C (hydrolysis) | Slight variation possible |
| Reaction time | 12–48 h (cyclization), 2–4 h (hydrolysis) | Dependent on scale and conditions |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxo groups, while substitution reactions can introduce various functional groups into the pyrazolo[1,5-a]pyrimidine ring .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The structure of this compound indicates potential anti-inflammatory properties. Preliminary investigations suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases. The specific mechanisms are still under investigation but may involve the inhibition of cyclooxygenase enzymes (COX) and lipoxygenase (LOX) .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. Studies employing the disc diffusion method revealed efficacy against:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Positive |
| Escherichia coli | Moderate |
| Candida albicans | Positive |
The compound's derivatives have been evaluated for their ability to inhibit microbial growth, indicating its potential as a lead compound for developing new antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Characterization methods such as Proton-NMR, ^13C-NMR, FTIR, and Mass Spectrometry are employed to confirm the structure and purity of synthesized compounds .
Case Study 1: Anticancer Research
A study focusing on the anticancer properties of pyrazolo compounds included this compound among other derivatives. The findings indicated that this compound could serve as a scaffold for developing novel anticancer therapies due to its significant cytotoxicity against lung and breast cancer cells .
Case Study 2: Anti-inflammatory Potential
Research on pyrazolo compounds has also explored their anti-inflammatory properties. In vitro assays demonstrated that derivatives of 2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine exhibited inhibitory effects on COX enzymes, suggesting their potential use in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For example, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones and thereby enhancing insulin secretion . The compound’s structure allows it to interact with various biological pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Pyrazolo[1,5-a]pyrimidine Derivatives
*Calculated based on molecular formula C₈H₇N₃O₃.
Physicochemical Properties
- Solubility : Carboxylic acid derivatives (e.g., target compound) are more water-soluble than ester or amide analogues (e.g., ’s ethyl ester derivative) .
- Thermal Stability : 2,7-Dimethyl analogue decomposes at ~250°C, suggesting similar thermal behavior for the target compound .
Key Research Findings
Green Synthesis : Ultrasound-assisted methods improve yields and reduce reaction times for pyrazolo[1,5-a]pyrimidine derivatives, applicable to the target compound’s synthesis .
Biological Activity
2-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS Number: 739365-02-7) is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C8H7N3O3 |
| Molecular Weight | 193.16 g/mol |
| CAS Number | 739365-02-7 |
| Density | Not Available |
| Melting Point | Not Available |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against lung cancer cell lines. In vitro tests on A549 cells demonstrated that this compound exhibits significant cytotoxic effects:
- MTT Assay Results : The compound reduced A549 cell viability to approximately 66% at a concentration of 100 µM after 24 hours of exposure, indicating potent anticancer activity compared to standard treatments like cisplatin .
Case Study: Structure-Activity Relationship (SAR)
A study assessed various derivatives of pyrazolo[1,5-a]pyrimidines and their anticancer effects. The findings indicated that compounds with free amino groups showed enhanced activity compared to those with acetylamino fragments. The presence of a 2,5-dimethylpyrrole moiety was crucial for cytotoxicity in both cancerous and non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown efficacy against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The following pathogens were tested:
- Tested Pathogens :
- Staphylococcus aureus (MRSA)
- Klebsiella pneumoniae
- Escherichia coli
- Pseudomonas aeruginosa
The compound displayed selective antimicrobial activity against these pathogens, suggesting its potential as a lead for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects. In vitro studies have shown that it can inhibit COX-2 activity effectively:
- COX-2 Inhibition : The IC50 values for the compound were comparable to celecoxib, a well-known anti-inflammatory drug, indicating strong potential for therapeutic applications in inflammatory diseases .
Summary of Biological Activities
| Activity Type | Efficacy Description |
|---|---|
| Anticancer | Reduces A549 cell viability to 66% at 100 µM |
| Antimicrobial | Effective against MRSA and other multidrug-resistant strains |
| Anti-inflammatory | Comparable COX-2 inhibition to celecoxib |
Q & A
What are the most efficient synthetic routes for 2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid?
Basic Synthesis : A solvent-free method using sulfamic acid as a catalyst has been reported for synthesizing structurally related pyrazolo[1,5-a]pyrimidine derivatives. This approach offers high yields (e.g., 67–95% for intermediates) under mild conditions, avoiding toxic solvents and reducing environmental impact .
Advanced Synthesis : Regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis can be addressed by optimizing reaction parameters (e.g., temperature, solvent polarity, and substituent electronic effects). For example, coupling 2H-pyrazol-3-ylamine precursors with β-keto esters under controlled conditions improves regiochemical control .
How can structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives be resolved?
Basic Structural Analysis : X-ray crystallography combined with SHELX software (e.g., SHELXL for refinement) is widely used for unambiguous structural determination. Spectroscopic techniques (1H/13C NMR, IR, and MS) are critical for verifying functional groups and molecular connectivity .
Advanced Challenges : Tautomeric equilibria (e.g., keto-enol forms) in pyrazolo[1,5-a]pyrimidines can complicate structural assignments. Dynamic NMR studies at variable temperatures or computational modeling (DFT) help resolve these ambiguities .
What biological activities are associated with this compound?
Basic Evaluation : Pyrazolo[1,5-a]pyrimidine derivatives have been explored as B-cell lymphoma 6 (BCL6) binders, with structure-activity relationship (SAR) studies showing that substituents at the 2- and 6-positions modulate binding affinity. Cellular assays (e.g., BCL6 inhibition) are used to validate activity .
Advanced Mechanistic Insights : Discrepancies between in vitro potency (e.g., nM-range binding) and weak antiproliferative effects in cancer cell lines (e.g., DLBCL) suggest off-target interactions or compensatory pathways. Proteomics and CRISPR-based screens can identify confounding factors .
How do substituent modifications affect the compound’s physicochemical properties?
Basic SAR : Introducing electron-withdrawing groups (e.g., -Cl, -CF3) at the 2-position enhances metabolic stability but may reduce solubility. Methyl or ethyl esters at the 6-carboxylic acid position improve cell permeability .
Advanced Optimization : Macrocyclization strategies (e.g., forming 14–18-membered rings) rigidify the scaffold, improving target engagement and pharmacokinetic profiles. Computational docking (e.g., Glide SP) guides rational design .
What analytical methods are recommended for purity assessment?
Basic Quality Control : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (λ = 254 nm) is standard. High-resolution mass spectrometry (HRMS) confirms molecular integrity (e.g., exact mass ± 5 ppm) .
Advanced Method Development : Chiral separations (e.g., using amylose-based columns) resolve enantiomers for stereochemical studies. Stability-indicating assays (e.g., forced degradation under acidic/oxidative conditions) validate method robustness .
How should researchers handle discrepancies in reported synthetic yields?
Basic Troubleshooting : Yield variations often arise from incomplete purification (e.g., residual solvents in crystallization) or side reactions (e.g., dimerization). Replicating literature procedures with strict moisture/oxygen control is critical .
Advanced Analysis : Kinetic studies (e.g., monitoring reaction progress via in situ IR) identify rate-limiting steps. Contradictory data may reflect differences in starting material quality (e.g., isomer ratios in commercial reagents) .
What safety precautions are necessary during handling?
Basic Guidelines : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. The compound’s safety data (e.g., LD50) are limited, so assume acute toxicity and store at –20°C under inert atmosphere .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
